molecular formula C12H15ClN2O2 B7460807 N-(3-chloro-2-morpholin-4-ylphenyl)acetamide

N-(3-chloro-2-morpholin-4-ylphenyl)acetamide

Cat. No. B7460807
M. Wt: 254.71 g/mol
InChI Key: YGKHKHWXRPPOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-morpholin-4-ylphenyl)acetamide, also known as CMMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the well-known drug acetaminophen, and it has been shown to have a range of interesting properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)acetamide involves its ability to bind to the active site of PTPs and inhibit their activity. This inhibition results in the modulation of cellular signaling pathways, which can have a range of downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(3-chloro-2-morpholin-4-ylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, particularly in the context of PTP inhibition. These effects include the modulation of insulin signaling, the regulation of immune cell function, and the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-2-morpholin-4-ylphenyl)acetamide in lab experiments is its high selectivity for PTPs. This selectivity allows researchers to specifically target these enzymes and study their functions in a more precise manner. Additionally, N-(3-chloro-2-morpholin-4-ylphenyl)acetamide has been shown to have good pharmacological properties, making it a suitable candidate for in vivo studies.
However, there are also some limitations associated with the use of N-(3-chloro-2-morpholin-4-ylphenyl)acetamide in lab experiments. One of the main limitations is its potential toxicity, particularly at high concentrations. Additionally, the high selectivity of N-(3-chloro-2-morpholin-4-ylphenyl)acetamide for PTPs can also be a limitation, as it may not be suitable for studying other cellular pathways.

Future Directions

There are a number of future directions that could be explored in the context of N-(3-chloro-2-morpholin-4-ylphenyl)acetamide research. One potential area of research is the development of more selective and potent PTP inhibitors based on the structure of N-(3-chloro-2-morpholin-4-ylphenyl)acetamide. Additionally, further studies could be conducted to explore the potential therapeutic applications of N-(3-chloro-2-morpholin-4-ylphenyl)acetamide in diseases such as cancer and diabetes. Finally, the use of N-(3-chloro-2-morpholin-4-ylphenyl)acetamide in combination with other drugs or therapies could also be explored as a potential strategy for enhancing their efficacy.

Synthesis Methods

The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)acetamide involves the reaction of 3-chloro-2-nitrophenol with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then reduced using sodium dithionite to yield N-(3-chloro-2-morpholin-4-ylphenyl)acetamide. This synthesis method has been well-established and has been used to produce large quantities of N-(3-chloro-2-morpholin-4-ylphenyl)acetamide for research purposes.

Scientific Research Applications

N-(3-chloro-2-morpholin-4-ylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential use as a tool for studying protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and they are involved in a wide range of physiological processes. N-(3-chloro-2-morpholin-4-ylphenyl)acetamide has been shown to be a potent and selective inhibitor of several PTPs, making it a valuable tool for studying their functions.

properties

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-9(16)14-11-4-2-3-10(13)12(11)15-5-7-17-8-6-15/h2-4H,5-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKHKHWXRPPOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-morpholin-4-ylphenyl)acetamide

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